molecular formula C20H31NO B3194129 N,N-Dimethyl-2-(((1S,2S,4R)-1,7,7-trimethyl-2-phenylbicyclo[2.2.1]heptan-2-yl)oxy)ethanamine CAS No. 80178-56-9

N,N-Dimethyl-2-(((1S,2S,4R)-1,7,7-trimethyl-2-phenylbicyclo[2.2.1]heptan-2-yl)oxy)ethanamine

Cat. No.: B3194129
CAS No.: 80178-56-9
M. Wt: 301.5 g/mol
InChI Key: QOBGWWQAMAPULA-HOJAQTOUSA-N
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Description

N,N-Dimethyl-2-(((1S,2S,4R)-1,7,7-trimethyl-2-phenylbicyclo[2.2.1]heptan-2-yl)oxy)ethanamine, also known as Deramciclane (CAS RN: 120444-71-5), is a bicyclic monoterpene derivative with a phenyl-substituted norbornane core. Its structure features a dimethylaminoethoxy side chain attached to the bicyclo[2.2.1]heptane scaffold, which is stereochemically defined as (1S,2S,4R).

Properties

IUPAC Name

N,N-dimethyl-2-[[(1S,2S,4R)-1,7,7-trimethyl-2-phenyl-2-bicyclo[2.2.1]heptanyl]oxy]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO/c1-18(2)17-11-12-19(18,3)20(15-17,22-14-13-21(4)5)16-9-7-6-8-10-16/h6-10,17H,11-15H2,1-5H3/t17-,19+,20+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOBGWWQAMAPULA-HOJAQTOUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2)(C3=CC=CC=C3)OCCN(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C1(C)C)C[C@@]2(C3=CC=CC=C3)OCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40849410
Record name N,N-Dimethyl-2-{[(1S,2S,4R)-1,7,7-trimethyl-2-phenylbicyclo[2.2.1]heptan-2-yl]oxy}ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40849410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80178-56-9
Record name N,N-Dimethyl-2-{[(1S,2S,4R)-1,7,7-trimethyl-2-phenylbicyclo[2.2.1]heptan-2-yl]oxy}ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40849410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N,N-Dimethyl-2-(((1S,2S,4R)-1,7,7-trimethyl-2-phenylbicyclo[2.2.1]heptan-2-yl)oxy)ethanamine, also known by its CAS number 80178-56-9, is a compound with significant biological activity and potential therapeutic applications. This article delves into its synthesis, biological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H31NO with a molar mass of 301.47 g/mol. The compound features a bicyclic structure that contributes to its unique pharmacological properties.

PropertyValue
Molecular FormulaC20H31NO
Molar Mass301.47 g/mol
CAS Number80178-56-9

Synthesis

The synthesis of this compound typically involves the reaction of a bicyclic amine with dimethyl sulfate or similar reagents under controlled conditions to ensure the formation of the desired stereoisomer .

Pharmacological Effects

Research indicates that this compound exhibits various biological activities:

  • CNS Activity : The compound has been studied for its effects on the central nervous system (CNS), showing potential as an anxiolytic and antidepressant agent.
  • Antioxidant Properties : It demonstrates significant antioxidant activity which may contribute to its neuroprotective effects.
  • Anti-inflammatory Effects : Preliminary studies suggest it may help reduce inflammation in various biological models.

Case Studies

Several case studies have highlighted the efficacy of this compound in specific therapeutic contexts:

  • Study on Anxiety Disorders : A clinical trial involving subjects with generalized anxiety disorder showed that administration of this compound resulted in a significant reduction in anxiety symptoms compared to placebo .
  • Neuroprotection in Animal Models : In rodent models of neurodegeneration induced by oxidative stress, treatment with this compound led to improved cognitive function and reduced markers of neuronal damage .

The exact mechanism by which this compound exerts its effects is not fully elucidated but is believed to involve modulation of neurotransmitter systems (e.g., serotonin and norepinephrine) and inhibition of oxidative stress pathways.

Comparison with Similar Compounds

N,N-Dimethyl-2-phenoxyethanamine

  • Structure: Simpler analog lacking the bicyclo[2.2.1]heptane core but retaining the phenoxy and dimethylamino groups.
  • Properties: Molecular formula C10H15NO (Avg. mass: 165.236 Da). ChemSpider ID: 24264 .
  • Key Difference : Absence of the rigid bicyclic system reduces steric constraints and likely alters bioavailability compared to Deramciclane.

N,N-Diethyl-3-phenyl-bicyclo[2.2.1]heptan-2-amine hydrochloride

  • Structure: Combines a bicyclo[2.2.1]heptane core with a phenyl group and diethylamino substituent.
  • Properties : Molecular formula C17H26ClN (Molar mass: 279.85 Da), melting point 222°C. The hydrochloride salt enhances solubility .
  • Key Difference : Diethyl substitution and lack of an ether linkage differentiate its pharmacokinetic profile from Deramciclane.

N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine

  • Structure : Features a fully methylated bicyclo[2.2.1]heptane with an N-methyl amine.
  • Properties : CAS RN: 22285-82-1. The compact structure may limit interaction with hydrophobic binding pockets compared to Deramciclane’s extended side chain .

1-((1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N,N-dimethylmethanesulfonamide

  • Structure : Bicyclo[2.2.1]heptane with a sulfonamide group and ketone.
  • Synthesis : Prepared via reactions involving camphor derivatives, highlighting shared synthetic pathways with Deramciclane .
  • Key Difference : Sulfonamide and ketone functionalities introduce distinct electronic properties and hydrogen-bonding capabilities.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (Da) Key Substituents Pharmacological Notes Reference
Deramciclane C21H31NO 313.48 Bicyclo[2.2.1]heptane, phenyl, dimethylaminoethoxy Potential CNS modulation
N,N-Dimethyl-2-phenoxyethanamine C10H15NO 165.24 Phenoxy, dimethylamino Simpler pharmacokinetic profile
N,N-Diethyl-3-phenyl-bicyclo[2.2.1]heptan-2-amine hydrochloride C17H26ClN 279.85 Bicyclo[2.2.1]heptane, phenyl, diethylamino Enhanced solubility (HCl salt)
1-((1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N,N-dimethylmethanesulfonamide C12H21NO3S 259.36 Sulfonamide, ketone Camphor-derived synthesis

Q & A

Q. What experimental approaches address discrepancies in pharmacological activity across stereoisomers?

  • Methodological Answer : Parallel synthesis of all stereoisomers followed by systematic SAR studies identifies critical substituents. Functional assays (e.g., cAMP inhibition for GPCR targets) and biophysical methods (SPR, ITC) quantify binding differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Dimethyl-2-(((1S,2S,4R)-1,7,7-trimethyl-2-phenylbicyclo[2.2.1]heptan-2-yl)oxy)ethanamine
Reactant of Route 2
Reactant of Route 2
N,N-Dimethyl-2-(((1S,2S,4R)-1,7,7-trimethyl-2-phenylbicyclo[2.2.1]heptan-2-yl)oxy)ethanamine

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